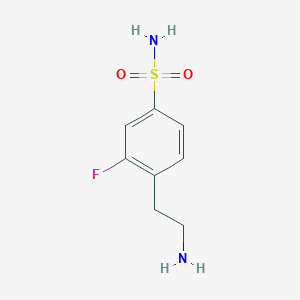
4-(2-Aminoethyl)-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-3-fluorobenzenesulfonamide is an organic compound that features a benzene ring substituted with an aminoethyl group, a fluorine atom, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3-fluorobenzenesulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, 3-fluorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the para position relative to the sulfonamide group. This is followed by reduction to convert the nitro group to an amino group.
Alkylation: The amino group is then alkylated with ethylene oxide or a similar reagent to introduce the aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts and controlled reaction conditions to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form more complex amines.
Coupling Reactions: The sulfonamide group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce imines or more complex amines.
Scientific Research Applications
4-(2-Aminoethyl)-3-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The aminoethyl group can also participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
3-Fluorobenzenesulfonamide: Lacks the aminoethyl group, reducing its potential for forming hydrogen bonds and electrostatic interactions.
4-(2-Aminoethyl)-3-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical properties and reactivity.
Uniqueness
4-(2-Aminoethyl)-3-fluorobenzenesulfonamide is unique due to the presence of both the fluorine atom and the aminoethyl group, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the aminoethyl group increases its potential for interactions with biological targets.
Properties
Molecular Formula |
C8H11FN2O2S |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-(2-aminoethyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H11FN2O2S/c9-8-5-7(14(11,12)13)2-1-6(8)3-4-10/h1-2,5H,3-4,10H2,(H2,11,12,13) |
InChI Key |
OPYSSRDNNGPWOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
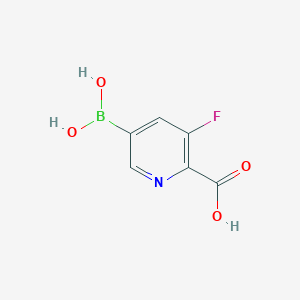
![2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13935350.png)
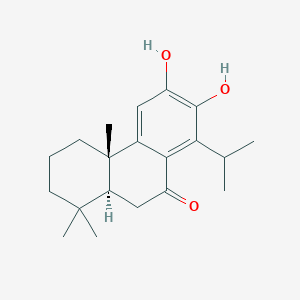
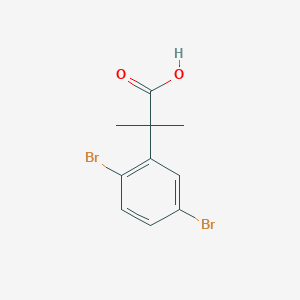
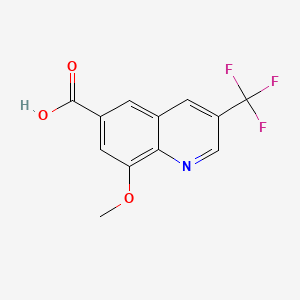

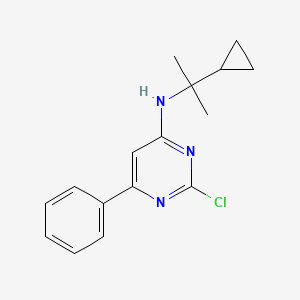
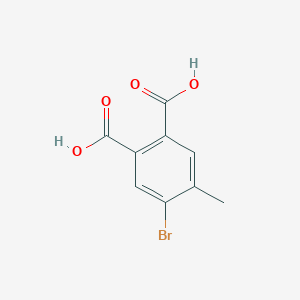
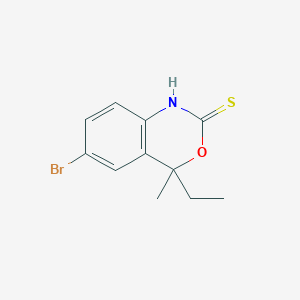

![3-[2-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13935389.png)
